

Spectroscopic Analysis of 2,3-Dimethoxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethoxybenzyl alcohol

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2,3-dimethoxybenzyl alcohol**. The information is intended for researchers, scientists, and professionals in drug development, offering key data and experimental context for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **2,3-dimethoxybenzyl alcohol**.

Table 1: ^1H NMR Spectroscopic Data for 2,3-Dimethoxybenzyl Alcohol

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.05 - 6.85	Multiplet	3H	Aromatic protons
4.70	Singlet	2H	-CH ₂ -
3.88	Singlet	3H	-OCH ₃
3.86	Singlet	3H	-OCH ₃
2.50 (broad)	Singlet	1H	-OH

Table 2: ^{13}C NMR Spectroscopic Data for 2,3-Dimethoxybenzyl Alcohol[1]

Chemical Shift (ppm)	Assignment
152.6	C-O
147.1	C-O
135.0	Aromatic C
124.2	Aromatic CH
118.9	Aromatic CH
110.8	Aromatic CH
61.8	-CH ₂ OH
60.7	-OCH ₃
55.8	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for 2,3-dimethoxybenzyl alcohol.

Table 3: IR Spectroscopic Data for 2,3-Dimethoxybenzyl Alcohol[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Strong, Broad	O-H stretch (alcohol)
3000 - 2850	Medium	C-H stretch (aromatic and aliphatic)
1580 - 1450	Medium to Strong	C=C stretch (aromatic ring)
1270 - 1200	Strong	C-O stretch (aryl ether)
1050 - 1000	Strong	C-O stretch (primary alcohol)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

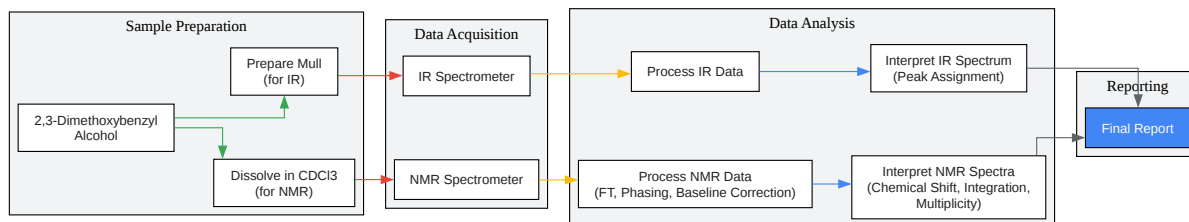
The ¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer.[1] The sample of **2,3-dimethoxybenzyl alcohol** (99% purity) was dissolved in deuterated chloroform (CDCl₃).[2][3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum was obtained for a solid sample of **2,3-dimethoxybenzyl alcohol** using a split mull technique.[4] Fluorolube was used as the mulling agent for the 3800-1330 cm⁻¹ region, and Nujol was used for the 1330-400 cm⁻¹ region.[4] The spectrum was recorded on a Beckman IR-9 grating spectrophotometer with a resolution of 2 cm⁻¹. [4]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3-dimethoxybenzyl alcohol**.



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Caption: Workflow for Spectroscopic Analysis.

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